Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzoate ester, and a tert-butyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Urea Moiety: The tert-butyl urea group can be introduced by reacting the thiadiazole derivative with tert-butyl isocyanate.
Formation of the Benzoate Ester: The final step involves the esterification of the intermediate compound with ethyl chloroformate or a similar reagent to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, base catalysts like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be compared with other thiadiazole derivatives, such as:
5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the benzoate ester group.
Ethyl 2-(2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: Similar structure but contains an amino group instead of the tert-butyl urea moiety.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S2/c1-5-27-14(25)11-8-6-7-9-12(11)19-13(24)10-28-17-23-22-16(29-17)20-15(26)21-18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,24)(H2,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXMTZCUOMBRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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